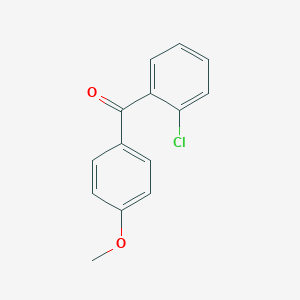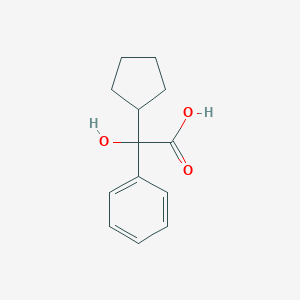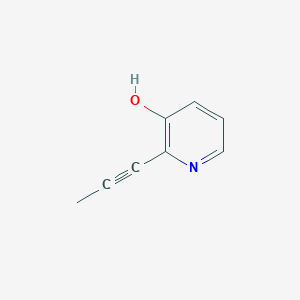
2-Prop-1-ynylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Prop-1-ynylpyridin-3-ol is a chemical compound that belongs to the class of alkynes and pyridines. It is also known as propargyl alcohol pyridine and has the chemical formula C8H7NO. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Prop-1-ynylpyridin-3-ol is not well understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Prop-1-ynylpyridin-3-ol have not been extensively studied. However, it has been shown to exhibit some antimicrobial activity against certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Prop-1-ynylpyridin-3-ol in lab experiments is its high reactivity, which makes it an excellent building block for the synthesis of various organic molecules. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are several future directions for the study of 2-Prop-1-ynylpyridin-3-ol. One of the most promising directions is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in the field of medicinal chemistry, as it has been shown to exhibit some antimicrobial activity. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential applications in various fields.
Synthesis Methods
The synthesis of 2-Prop-1-ynylpyridin-3-ol can be achieved through several methods. One of the most common methods is the reaction between propargyl alcohol and pyridine in the presence of a catalyst such as copper (I) iodide. Another method involves the reaction between 2-chloropyridine and propargyl alcohol in the presence of a base such as potassium carbonate.
Scientific Research Applications
2-Prop-1-ynylpyridin-3-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various complex organic molecules.
properties
CAS RN |
154012-84-7 |
|---|---|
Product Name |
2-Prop-1-ynylpyridin-3-ol |
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-prop-1-ynylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-8(10)5-3-6-9-7/h3,5-6,10H,1H3 |
InChI Key |
HIVSSDUNFRKDPB-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(C=CC=N1)O |
Canonical SMILES |
CC#CC1=C(C=CC=N1)O |
synonyms |
3-Pyridinol, 2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
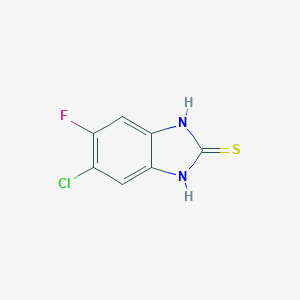
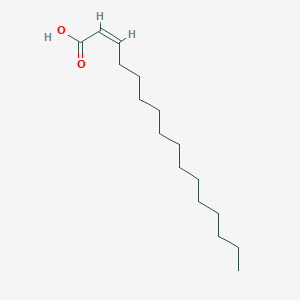
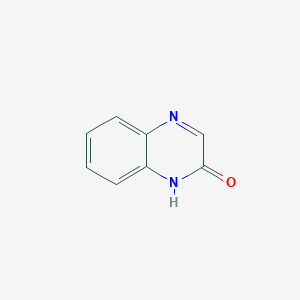
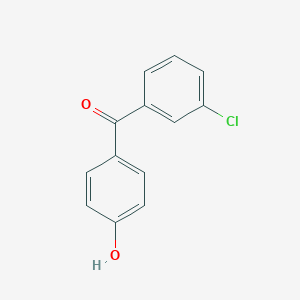
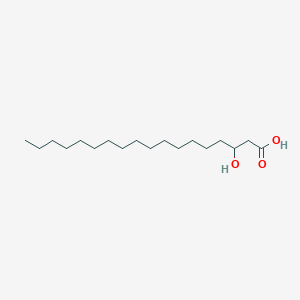
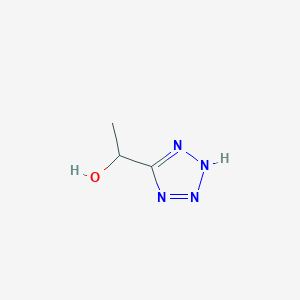
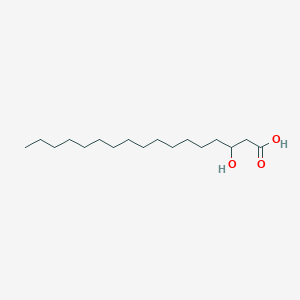
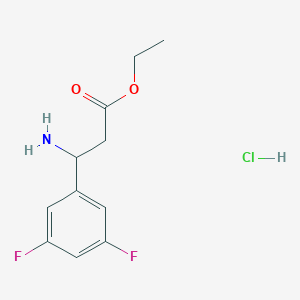
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
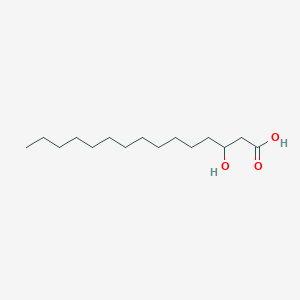
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
